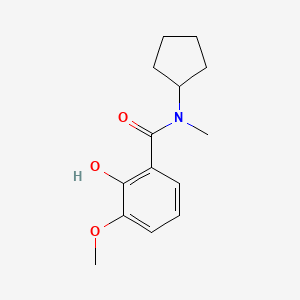
N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide (TPPC) is a synthetic compound that belongs to the family of pyrrole-2-carboxamides. It has been widely studied for its potential applications in scientific research due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In neuroscience, this compound has been studied for its potential use as a neuroprotective agent and for its ability to modulate neurotransmitter release. In biochemistry, this compound has been used as a tool to study protein-protein interactions.
Wirkmechanismus
The mechanism of action of N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide is not fully understood, but studies suggest that it may act as a modulator of protein-protein interactions. This compound has been shown to bind to a protein called FKBP12, which is involved in the regulation of several cellular processes. By binding to FKBP12, this compound may be able to modulate the activity of other proteins that interact with FKBP12.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects depending on the specific application. In medicinal chemistry, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In neuroscience, this compound has been shown to modulate neurotransmitter release by binding to presynaptic proteins. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have a wide range of potential applications in various scientific fields. However, one limitation of using this compound is its relatively low potency compared to other compounds with similar properties. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide. One direction is the further exploration of its potential applications in medicinal chemistry, particularly for the treatment of inflammatory and cancerous conditions. Another direction is the investigation of its potential use as a neuroprotective agent and its ability to modulate neurotransmitter release. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use as a tool to study protein-protein interactions.
Synthesemethoden
The synthesis of N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide involves the reaction of 2,5-dimethylpyrrole with phenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method is relatively simple and efficient, making this compound easily accessible for scientific research.
Eigenschaften
IUPAC Name |
N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-9-10-13(15(11)2)14(17)16(3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLXMKGTCAIQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7504245.png)
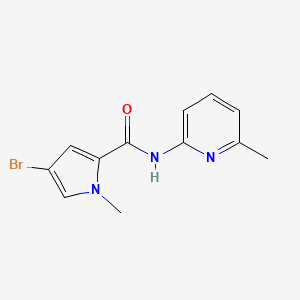
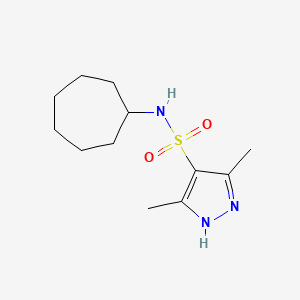
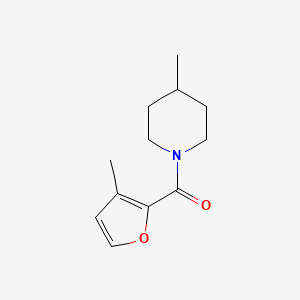
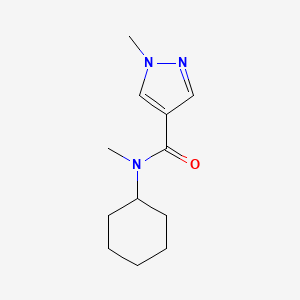
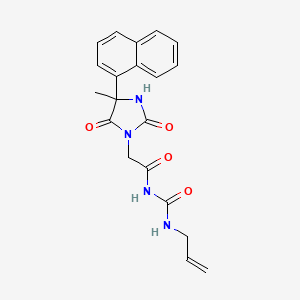
![5,6-dimethyl-2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7504287.png)
![5-[2-[4-(Difluoromethoxy)phenyl]ethyl]-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7504292.png)
![5-Methyl-1-[(3-methylquinoxalin-2-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B7504299.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)-N-(1-naphthalen-2-ylethyl)acetamide](/img/structure/B7504304.png)
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
![2-(2-Fluorophenyl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7504324.png)
